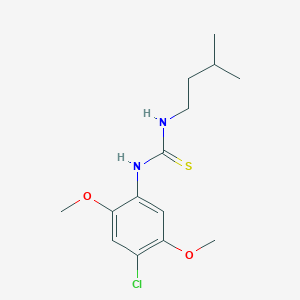
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea, also known as CDMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CDMT is a thiourea derivative that has been used in various scientific studies, including its use as a reagent in organic synthesis and as an inhibitor of various enzymes.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used in various scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, specifically in the synthesis of amides and peptides. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has also been used as an inhibitor of various enzymes, such as chitinase and β-glucuronidase. Furthermore, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have a high affinity for enzymes that contain a thiol group, which is necessary for their activity. By binding to the thiol group, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea can inhibit the enzyme's activity, leading to a decrease in its function.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the growth of cancer cells, specifically breast cancer cells. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has also been shown to inhibit the activity of chitinase, an enzyme that is involved in the degradation of chitin, a major component of the exoskeleton of insects and crustaceans. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to inhibit the activity of β-glucuronidase, an enzyme that is involved in the metabolism of xenobiotics and drugs.
Advantages and Limitations for Lab Experiments
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified, making it an ideal compound for scientific research applications. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been shown to have a high affinity for certain enzymes, making it an effective inhibitor. However, there are limitations to the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, making it difficult to predict its effects on certain enzymes.
Future Directions
There are several future directions for the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in scientific research. One potential application is its use as an anti-cancer agent. Further studies are needed to determine the optimal concentration and delivery method for 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea to effectively inhibit the growth of cancer cells. Additionally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea could be used as a potential inhibitor of other enzymes, such as proteases and kinases. Further studies are needed to determine the efficacy of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea as an inhibitor of these enzymes. Finally, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea could be used as a potential drug candidate for the treatment of various diseases. Further studies are needed to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea is a unique compound that has gained significant attention in the scientific community due to its potential applications. Its synthesis method has been optimized to obtain high yields and purity, making it an ideal compound for scientific research applications. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been used as a reagent in organic synthesis and as an inhibitor of various enzymes. Its mechanism of action is not fully understood, but it is believed to inhibit enzymes by binding to their active sites. 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has several advantages for lab experiments, but there are limitations to its use. Finally, there are several future directions for the use of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea in scientific research, including its potential use as an anti-cancer agent and inhibitor of other enzymes.
Synthesis Methods
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea can be synthesized using a straightforward process that involves the reaction between 4-chloro-2,5-dimethoxyaniline and 3-methylbutylisothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and yields 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea as a white crystalline solid. The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea has been optimized to obtain high yields and purity, making it an ideal compound for scientific research applications.
properties
Product Name |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
|---|---|
Molecular Formula |
C14H21ClN2O2S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C14H21ClN2O2S/c1-9(2)5-6-16-14(20)17-11-8-12(18-3)10(15)7-13(11)19-4/h7-9H,5-6H2,1-4H3,(H2,16,17,20) |
InChI Key |
UZFXYEHRNAZWQO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)





![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)



![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)


